4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
Biphenyl compounds are aromatic hydrocarbons that consist of two phenyl rings . They are notable as starting materials for various chemical reactions and have a wide range of applications . Fluorinated biphenyl compounds, like the one you mentioned, may have unique properties due to the presence of fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” are not available, biphenyl compounds can generally be synthesized through various methods such as the Ullmann reaction, catalytic coupling reactions like the Negishi, Stille, and Suzuki reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for synthesizing certain compounds .
Molecular Structure Analysis
The molecular structure of biphenyl compounds consists of two phenyl rings . The presence of fluorine and methyl groups in “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would likely influence its structure and properties, but specific details are not available.
Scientific Research Applications
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Synthesis of Biphenyl Compounds
- Field : Chemical Engineering
- Application Summary : Biphenyl compounds, including those with fluoro and methyl groups, are important substructures in many bioactive and functional molecules. They are used in many pharmaceutically active ingredients such as antibiotics, anti-inflammatory, antihypertensive, anticancer, antihistaminic and infertility treatments .
- Method : The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
- Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
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Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
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Therapeutic Potential of Imidazole Containing Compounds
- Field : Pharmaceutical Sciences
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- Method : Various derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthesis of Biphenyl Compounds
- Field : Chemical Engineering
- Application Summary : “4-Fluoro-2’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” is a type of biphenyl compound. Biphenyl compounds are important substructures in many bioactive and functional molecules .
- Method : The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
- Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
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Chemical Synthesis of Fluorinated Biphenyls
- Field : Chemical Engineering
- Application Summary : Fluorinated biphenyls, such as “4-Fluoro-2’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde”, are used in the synthesis of various chemical compounds .
- Method : The synthesis involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
- Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, including antiviral activity .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
The future directions for research and applications of a compound like “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would depend on its properties and potential uses. Given the wide range of applications for biphenyl compounds, there could be many possible directions for future research .
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCUYNAJSERBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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